(Z)-ethyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-ethyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C22H21N3O6S and its molecular weight is 455.49. The purity is usually 95%.
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Biological Activity
(Z)-ethyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound notable for its intricate structure, which includes multiple functional groups such as amide, thiazole, and dioxine. This structural complexity suggests potential biological activities that merit investigation.
Chemical Structure and Properties
The molecular formula of the compound is C22H21N3O6S, with a molecular weight of 445.48 g/mol. The presence of the ethyl acetate moiety may confer specific properties related to ester functionalities, commonly associated with various biological activities.
Biological Activities
Preliminary studies indicate that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial : Compounds containing thiazole and dioxine rings have been shown to possess significant antimicrobial properties.
- Anticancer : Similar derivatives have demonstrated potential in inhibiting cancer cell proliferation.
- Anti-inflammatory : Certain thiazole derivatives are recognized for their anti-inflammatory effects.
Table 1: Biological Activities of Related Compounds
Compound Name | Structure Features | Notable Activities |
---|---|---|
6-Acetamido benzothiazole | Benzothiazole ring with acetamido group | Antimicrobial, anticancer |
Dihydrobenzo[b][1,4]dioxine derivatives | Dioxine core structure | Antioxidant properties |
Ethyl 2-(substituted thiazoles) | Thiazole ring with various substitutions | Antifungal, anti-inflammatory |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Interaction studies employing high-throughput screening and structure-activity relationship (SAR) analysis are essential for elucidating these mechanisms.
Case Studies
- Anticancer Activity : A study on related thiazole compounds showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism was linked to the induction of apoptosis in cancer cells.
- Anti-inflammatory Effects : Research involving thiazole derivatives revealed their efficacy in reducing inflammation markers in experimental models of arthritis. These compounds inhibited the production of pro-inflammatory cytokines.
Synthesis and Optimization
The synthesis of this compound involves several steps that require optimization for yield and purity. Key steps typically include:
- Formation of the thiazole ring.
- Introduction of the dioxine moiety.
- Coupling reactions to form the final ester product.
Properties
IUPAC Name |
ethyl 2-[6-acetamido-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-3-29-20(27)12-25-16-6-5-15(23-13(2)26)11-19(16)32-22(25)24-21(28)14-4-7-17-18(10-14)31-9-8-30-17/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBOAOQDJRCWKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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